molecular formula C15H16N2O2 B5540831 2-(2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acetamide

2-(2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acetamide

Cat. No.: B5540831
M. Wt: 256.30 g/mol
InChI Key: MNCQVPNRGXRDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Catalytic Hydrogenation and Green Synthesis

2-(2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acetamide is an intermediate in the production of azo disperse dyes. Its synthesis via catalytic hydrogenation demonstrates the importance of green chemistry practices in industrial applications. A novel Pd/C catalyst was used for the hydrogenation process, showing high activity, selectivity, and stability. This method represents an environmentally friendly alternative to traditional reduction methods, highlighting the shift towards sustainable manufacturing processes in the chemical industry (Zhang Qun-feng, 2008).

Synthesis of Protein Tyrosine Phosphatase Inhibitors

The compound and its derivatives have been evaluated for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. These inhibitors have shown promising results in docking studies and in vivo screenings for their antidiabetic activity, underscoring the compound's significance in developing treatments for diabetes. The synthesis of 2-(4-methoxyphenyl)ethyl acetamide derivatives highlights the compound's application in medicinal chemistry and its potential role in managing metabolic disorders (A. Saxena et al., 2009).

Insecticidal Applications

Pyridine derivatives, including structures related to this compound, have shown significant insecticidal activities. The synthesis and toxicity evaluation of these compounds against pests like the cowpea aphid demonstrate their potential as effective insecticides. This research opens up avenues for developing new pest control agents that could be safer and more environmentally friendly than current options (E. A. Bakhite et al., 2014).

Anticancer Research

The compound's derivatives have also been investigated for their anticancer properties. Novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and showed cytotoxicity against various cancer cell lines. This research highlights the compound's relevance in the synthesis of potential anticancer agents, contributing to the ongoing search for more effective cancer treatments (A. Vinayak et al., 2014).

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-7-8-16-14(9-11)17-15(18)10-12-5-3-4-6-13(12)19-2/h3-9H,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCQVPNRGXRDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201246
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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